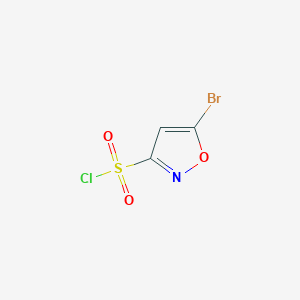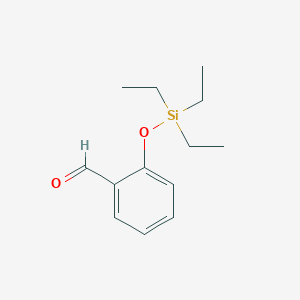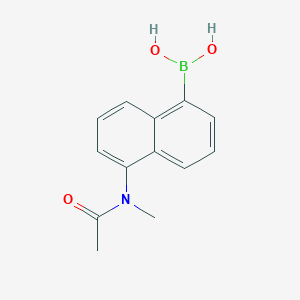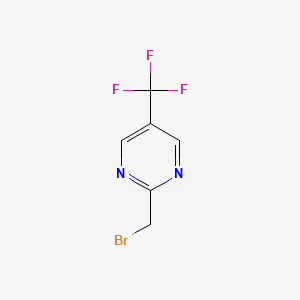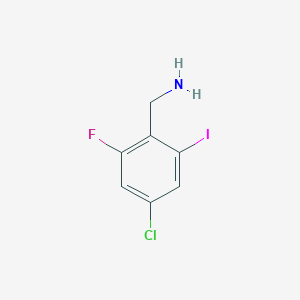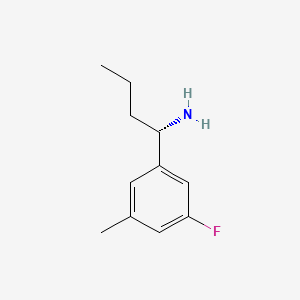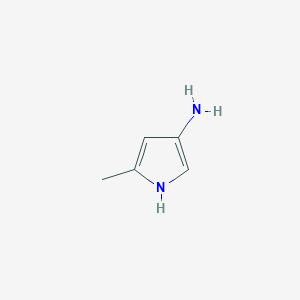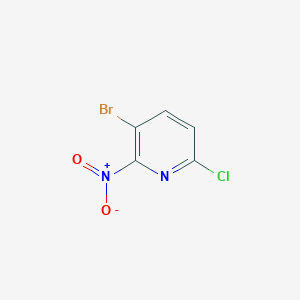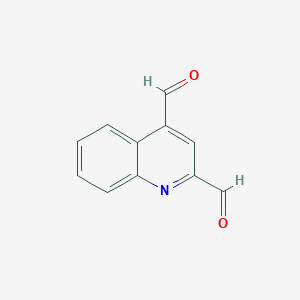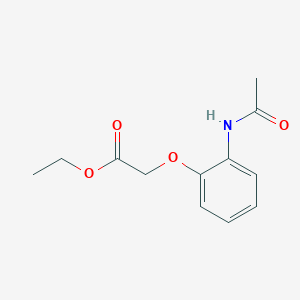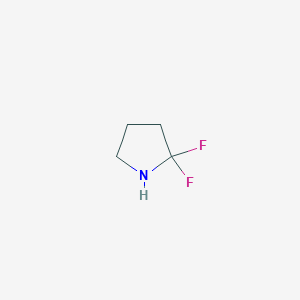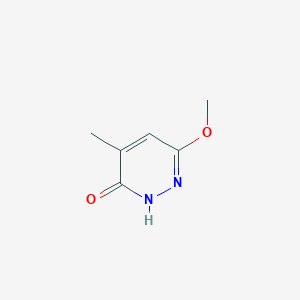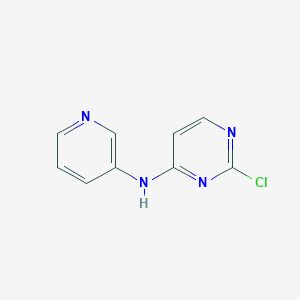
2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position, which is further substituted with a pyridin-3-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-aminopyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:
Starting Materials: 2-chloropyrimidine and 3-aminopyridine.
Reagents and Conditions: Potassium carbonate, DMF, elevated temperature.
Reaction: [ \text{2-chloropyrimidine} + \text{3-aminopyridine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-substituted pyrimidines.
Scientific Research Applications
2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its antimicrobial and antifungal activities.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine
- 2-Chloro-N-(pyridin-4-yl)pyrimidin-4-amine
- 2-Chloro-N-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
2-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The position of the pyridinyl group influences its binding affinity and selectivity towards molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H7ClN4 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-chloro-N-pyridin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H7ClN4/c10-9-12-5-3-8(14-9)13-7-2-1-4-11-6-7/h1-6H,(H,12,13,14) |
InChI Key |
ZKDFJIMWMXHMPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
